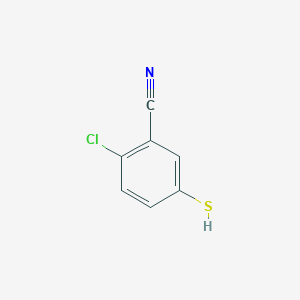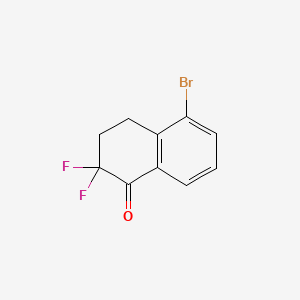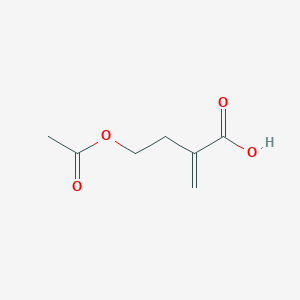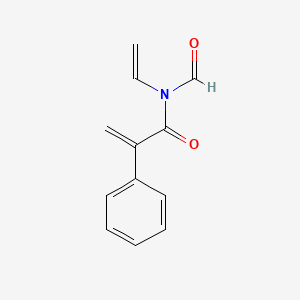
(E)-(4-(Dimethylamino)styryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and an ethenyl group in the E-configuration. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(dimethylamino)phenol.
Reduction: Formation of 2-[4-(dimethylamino)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic dyes and materials for electronic devices.
Mécanisme D'action
The mechanism of action of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-donating dimethylamino group, which enhances the reactivity of the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and ethenyl groups, making it less reactive in certain cross-coupling reactions.
4-(Dimethylamino)phenylboronic acid: Similar structure but without the ethenyl group, resulting in different reactivity and applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl and dimethylamino groups, leading to different chemical properties.
Uniqueness
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is unique due to the combination of the boronic acid, dimethylamino, and ethenyl groups. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Propriétés
Formule moléculaire |
C10H14BNO2 |
|---|---|
Poids moléculaire |
191.04 g/mol |
Nom IUPAC |
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12(2)10-5-3-9(4-6-10)7-8-11(13)14/h3-8,13-14H,1-2H3/b8-7+ |
Clé InChI |
KNVGJRULKQLSLK-BQYQJAHWSA-N |
SMILES isomérique |
B(/C=C/C1=CC=C(C=C1)N(C)C)(O)O |
SMILES canonique |
B(C=CC1=CC=C(C=C1)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)

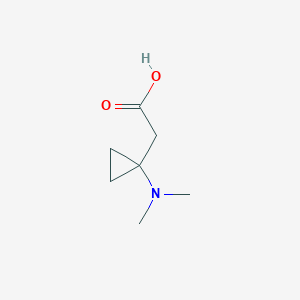

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
